molecular formula C11H14O2 B14501244 1-(3-Hydroxyphenyl)pentan-1-one CAS No. 62810-51-9

1-(3-Hydroxyphenyl)pentan-1-one

Cat. No.: B14501244
CAS No.: 62810-51-9
M. Wt: 178.23 g/mol
InChI Key: AMBRFTUIPSVUOB-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)pentan-1-one, with the molecular formula C11H14O2, is a chemical compound of interest in organic and medicinal chemistry research . Its structure, featuring a hydroxyphenyl group and a pentanone chain, makes it a potential intermediate or precursor in synthetic pathways. Researchers are exploring compounds with similar scaffolds for various pharmacological applications. For instance, structurally related 2-aminopentanophenones have been identified as potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significant research focus on their potential as treatments for conditions like cocaine abuse . Furthermore, the 3-hydroxyphenyl group is a key moiety in other bioactive molecules; for example, a derivative of 1-(3-hydroxyphenyl)ethan-1-one is used in the synthesis of chiral fluorinated derivatives that act as inhibitors of the RPE65 enzyme, a target for treating retinal degenerative diseases . This highlights the value of the hydroxyphenyl ketone structure in developing targeted therapies. As a research chemical, this compound can serve as a key synthetic intermediate for preparing more complex molecules, such as γ-amino alcohols and cathinone derivatives, which are prevalent in neuroscience and pharmacology studies . All available information indicates that this compound is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

62810-51-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3-hydroxyphenyl)pentan-1-one

InChI

InChI=1S/C11H14O2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,12H,2-3,7H2,1H3

InChI Key

AMBRFTUIPSVUOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxyphenyl)pentan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-hydroxybenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxyphenyl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between 1-(3-Hydroxyphenyl)pentan-1-one and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Pharmacological Effects Regulatory Status
This compound 3-hydroxyphenyl C₁₁H₁₄O₂ 178.23 High polarity due to -OH group; likely moderate water solubility. Limited data; hypothesized dopaminergic activity Not scheduled (as of 2024)
α-PVP Phenyl, pyrrolidinyl C₁₅H₂₁NO 231.33 Lipophilic; potent dopamine/norepinephrine reuptake inhibitor. Stimulant, hallucinogenic; high abuse liability Schedule I (U.S.)
MDPV 3,4-methylenedioxyphenyl, pyrrolidinyl C₁₆H₂₁NO₃ 275.35 Enhanced serotonin affinity due to methylenedioxy group. Extreme stimulant effects; associated with fatalities Schedule II (UN)
3F-α-PVP 3-fluorophenyl, pyrrolidinyl C₁₅H₂₀FNO 249.33 Increased metabolic stability from fluorine; reduced polarity. Similar to α-PVP but longer half-life Emerging NPS; unscheduled
N-Ethylpentylone 3,4-methylenedioxyphenyl, ethylamino C₁₃H₁₇NO₃ 235.28 Water-soluble hydrochloride salt; serotonin-dominant effects. Euphoria, agitation; linked to hospitalizations Schedule I (U.S.)
1-(4-Methoxyphenyl)pentan-1-one 4-methoxyphenyl C₁₂H₁₆O₂ 192.26 Lower polarity than hydroxy analogs; higher lipid solubility. Unknown; potential stimulant Unregulated
2.2 Physicochemical Properties
  • Polarity and Solubility: The 3-hydroxyphenyl group increases polarity compared to non-hydroxylated analogs (e.g., α-PVP), enhancing water solubility but reducing blood-brain barrier penetration. Halogenated derivatives (e.g., 3F-α-PVP) exhibit greater lipophilicity .
  • Stability : Fluorine or methylenedioxy substituents (as in MDPV) improve metabolic stability by resisting oxidative degradation, whereas hydroxyl groups may increase susceptibility to glucuronidation .
2.3 Pharmacological Activity
  • Dopaminergic vs. Serotonergic Effects: While α-PVP and 3F-α-PVP primarily inhibit dopamine/norepinephrine reuptake, MDPV and N-ethylpentylone show mixed serotonergic activity due to methylenedioxy or ethylamino groups . The hydroxyl group in this compound may modulate selectivity for transporters, though empirical data are lacking.
  • Toxicity : α-PVP and MDPV are linked to cardiotoxicity and psychosis, whereas hydroxylated analogs may have reduced CNS penetration and milder effects .

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